Boc-2,5-Dimethy-D-Phenylalanine
Description
Boc-2,5-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and methyl substituents at the 2- and 5-positions of the phenyl ring. This compound is widely used in peptide synthesis to introduce steric hindrance and modulate peptide stability, solubility, and biological activity.
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Position Effects: Methyl groups at the 2,5-positions (target compound) introduce distinct steric and electronic effects compared to 3,5-substituted analogs.
- Protecting Group : Boc is acid-labile, enabling selective deprotection under mild acidic conditions, whereas Fmoc (in the analog ) requires basic conditions (e.g., piperidine). This impacts synthetic strategies for peptide assembly.
- Enantiomer Differences : The D-configuration in Boc-2,5-Dimethyl-D-Phenylalanine confers protease resistance compared to L-forms, making it valuable in designing stable therapeutic peptides .
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